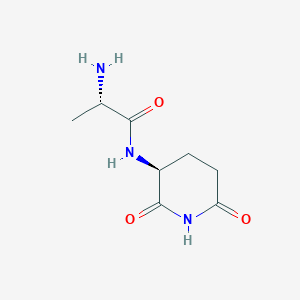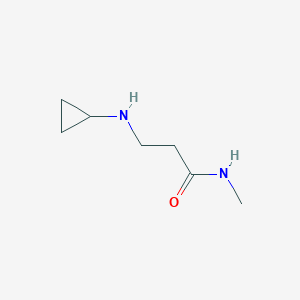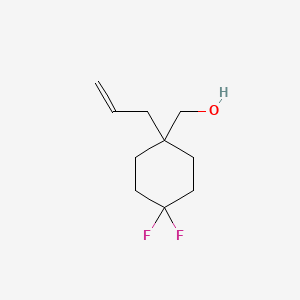
(1-Allyl-4,4-difluorocyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a prop-2-en-1-yl group
Métodos De Preparación
The synthesis of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atoms and the prop-2-en-1-yl group.
Alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction, often using an appropriate alkyl halide in the presence of a base.
Reduction: The final step involves the reduction of the intermediate compound to yield [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol.
Análisis De Reacciones Químicas
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Aplicaciones Científicas De Investigación
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol can be compared with other similar compounds, such as:
4,4-difluoro-1-(prop-2-yn-1-yl)piperidine: This compound has a similar fluorinated structure but differs in the presence of a piperidine ring instead of a cyclohexyl ring.
(S)-(4,4-difluoro-1-methylpyrrolidin-2-yl)methanol:
2,3-difluoro-1-propoxy-4-(trans,trans-4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene: This compound has a more complex structure with additional functional groups, providing unique reactivity and uses.
Propiedades
Fórmula molecular |
C10H16F2O |
|---|---|
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
(4,4-difluoro-1-prop-2-enylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-9(8-13)4-6-10(11,12)7-5-9/h2,13H,1,3-8H2 |
Clave InChI |
TWFJKWZPZUBDAI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCC(CC1)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)


![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)

![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
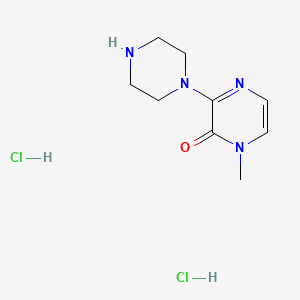
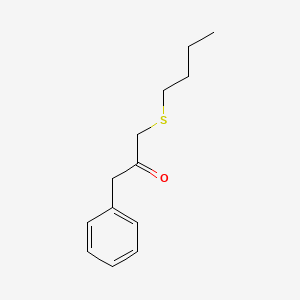
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

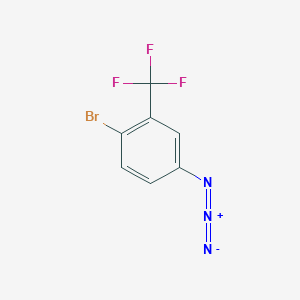
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
